4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile
Description
4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile (CAS: 869944-65-0) is a fluorinated nicotinonitrile derivative with the molecular formula C₁₀H₈F₂N₂O and a molecular weight of 210.18 g/mol . Its structure features a 2-hydroxynicotinonitrile core substituted with a difluoromethyl group at the 6-position and a cyclopropyl group at the 4-position.
The difluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design to improve bioavailability and target binding .
Properties
IUPAC Name |
4-cyclopropyl-6-(difluoromethyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-9(12)8-3-6(5-1-2-5)7(4-13)10(15)14-8/h3,5,9H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRWYNRJHHTMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=C2)C(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the nicotinonitrile core.
Difluoromethylation: Addition of the difluoromethyl group under specific reaction conditions.
Hydroxylation: Introduction of the hydroxyl group at the 2-position of the nicotinonitrile ring.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The difluoromethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
| Property | 4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile | 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile | 2-Hydroxy-6-(4-nitrophenyl)-5-phenylazonicotinonitrile |
|---|---|---|---|
| Molecular Formula | C₁₀H₈F₂N₂O | C₈H₆F₂N₂O | C₁₈H₁₁N₅O₃ |
| Molecular Weight (g/mol) | 210.18 | 184.15 | 345.31 |
| Substituents | 4-Cyclopropyl, 6-difluoromethyl | 4-Methyl, 6-difluoromethyl | 4-Nitrophenyl, 5-phenylazo, 6-unknown |
| Key Functional Groups | -CN, -OH, -CF₂H, cyclopropane | -CN, -OH, -CF₂H, -CH₃ | -CN, -OH, -NO₂, phenylazo |
| Melting Point | Not reported | Not reported | 276–278°C |
| Spectroscopic Data | Not provided | Not provided | IR: 3446 (OH), 2201 (CN) cm⁻¹; NMR/MS data available |
Key Observations:
- Steric and Electronic Effects : The cyclopropyl group in the target compound introduces greater steric hindrance compared to the methyl group in its analog, which may influence binding to biological targets or solubility .
- Fluorine Impact: Both fluorinated analogs share the difluoromethyl group, which enhances electronegativity and metabolic stability compared to non-fluorinated derivatives .
- Aromatic vs. Aliphatic Substituents : The nitrophenyl and phenylazo groups in the third compound () introduce strong electron-withdrawing effects, likely reducing solubility but increasing reactivity in redox environments .
Role of Fluorine Substitution
The difluoromethyl group (-CF₂H) is a strategic modification observed in both 4-cyclopropyl and 4-methyl analogs. Fluorine’s high electronegativity stabilizes adjacent bonds, reduces basicity of nearby amines, and improves membrane permeability . However, the absence of biological data in the evidence limits direct efficacy comparisons.
Spectroscopic and Physical Property Trends
The 2-hydroxynicotinonitrile core produces characteristic IR absorptions near 2200 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (O-H stretch), as seen in . The higher melting point (276–278°C) of the nitrophenyl-containing compound suggests stronger intermolecular forces (e.g., hydrogen bonding, π-π stacking) compared to the fluorinated analogs, though data for the target compound is lacking.
Biological Activity
4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a hydroxynicotinonitrile moiety, which is known for its diverse biological properties.
Research indicates that this compound may exert its effects through the inhibition of specific protein kinases involved in cancer progression. Particularly, it has been shown to inhibit hypoxia-inducible factor 2 alpha (HIF-2α), a critical regulator in renal cell carcinoma (RCC) and other malignancies. By reducing HIF-2α levels, the compound can potentially diminish tumor growth and metastasis.
Anticancer Properties
- Renal Cell Carcinoma (RCC) : In preclinical studies, this compound has demonstrated significant efficacy against RCC. It was shown to reduce tumor size in xenograft models treated with varying doses of the compound, indicating a dose-dependent response. Specifically, treatment led to decreased expression levels of HIF-2α and its regulated genes such as PAI-1 and VEGFA .
- Mechanistic Studies : Figure 1 from the study illustrates that administration of this compound resulted in a marked reduction in HIF-2α mRNA levels in treated tumors compared to control groups .
Other Biological Activities
The compound also exhibits potential antiviral and antimicrobial properties, though these activities require further exploration to fully elucidate their mechanisms and therapeutic implications.
Case Studies
Q & A
Q. What are the common synthetic routes for preparing 4-cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile, and what parameters critically influence yield and purity?
The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps include cyclopropane ring installation via cycloaddition or alkylation, difluoromethyl group incorporation using reagents like ClCFH or BrCFH under basic conditions, and hydroxylation at the 2-position via hydrolysis or oxidative methods . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency .
- Catalysts : Base catalysts (e.g., KOH) are essential for deprotonation and nucleophilic substitution .
- Temperature control : Low temperatures (~0–5°C) minimize side reactions during sensitive steps like nitrile group stabilization .
Q. How is structural characterization of this compound performed, and what spectroscopic data are typically reported?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituents (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, hydroxyl proton at δ 10–12 ppm) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 253.28) .
- X-ray crystallography : Resolves spatial arrangement of the cyclopropyl and difluoromethyl groups .
Q. What is the solubility profile of this compound, and how does it impact experimental design?
Solubility data are limited, but analogs suggest moderate solubility in DMSO (20–50 mM) and dichloromethane (10–20 mM) . This influences solvent choice for biological assays (e.g., DMSO for stock solutions) and reaction design (e.g., dichloromethane for coupling reactions).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization strategies include:
- Solvent screening : Testing mixtures of DMSO/THF to balance reactivity and solubility .
- Catalyst variation : Substituting KOH with DBU for milder conditions .
- Stepwise temperature gradients : Gradual warming from 0°C to room temperature during cyclopropane formation .
- Purity enhancement : Column chromatography with silica gel (hexane/EtOAc gradient) removes byproducts .
Q. What methodologies are used to assess the biological activity of this compound, particularly its enzyme inhibition potential?
- Molecular docking : Predicts binding affinity to target enzymes (e.g., kinases, cytochrome P450) using software like AutoDock Vina .
- In vitro assays : Fluorescence-based enzymatic assays quantify IC values .
- SAR studies : Modifying the hydroxyl or cyclopropyl group to correlate structure with activity .
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity)?
- Density Functional Theory (DFT) : Calculates transition-state energies to explain regioselectivity in hydroxylation .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .
- Comparative analysis : Cross-referencing computational predictions with NMR/X-ray data validates mechanistic hypotheses .
Q. What analytical techniques are recommended for detecting degradation products or impurities?
- HPLC-MS : Identifies hydrolytic degradation products (e.g., opening of the cyclopropyl ring) .
- TGA/DSC : Monitors thermal stability under storage conditions .
- FT-IR : Detects nitrile group oxidation to amides or carboxylic acids .
Q. How can researchers handle the compound’s reactive functional groups (e.g., hydroxyl, nitrile) during derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
